6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
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Overview
Description
6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazines and pyrimidines under acidic or basic conditions.
Introduction of the 4-Methoxy-phenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the 4-methoxy-phenyl group is coupled with a halogenated pyrazolo[1,5-a]pyrimidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, particularly in targeting specific signaling pathways such as the ERK pathway.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidine Derivatives: These compounds share a similar core structure and are also studied for their anticancer properties.
Pyrimidine Derivatives: Compounds with a pyrimidine core are widely used in medicinal chemistry for their biological activity.
Uniqueness
6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to target specific signaling pathways and its versatility in chemical reactions make it a valuable compound for research and development .
Properties
Molecular Formula |
C14H11N3O3 |
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Molecular Weight |
269.25 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C14H11N3O3/c1-20-11-4-2-9(3-5-11)10-6-15-13-12(14(18)19)7-16-17(13)8-10/h2-8H,1H3,(H,18,19) |
InChI Key |
RKPWQCWQDIWTPB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=C(C=N3)C(=O)O)N=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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